molecular formula C17H14ClFN2O2 B4987260 3-[(4-chlorobenzyl)amino]-1-(4-fluorophenyl)-2,5-pyrrolidinedione

3-[(4-chlorobenzyl)amino]-1-(4-fluorophenyl)-2,5-pyrrolidinedione

Cat. No. B4987260
M. Wt: 332.8 g/mol
InChI Key: VSJHOQPEROZCOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-chlorobenzyl)amino]-1-(4-fluorophenyl)-2,5-pyrrolidinedione is a chemical compound that has been extensively studied for its potential therapeutic applications. It is commonly referred to as CBAP or CBAP-1 and belongs to the class of pyrrolidinedione derivatives.

Mechanism of Action

CBAP-1 exerts its therapeutic effects through multiple mechanisms of action. It has been shown to inhibit the activity of various enzymes such as topoisomerase II, histone deacetylase, and carbonic anhydrase. CBAP-1 also acts as a modulator of GABA receptors and voltage-gated ion channels, leading to the inhibition of neuronal excitability.
Biochemical and Physiological Effects:
CBAP-1 has been shown to have various biochemical and physiological effects on the body. It has been shown to reduce oxidative stress and inflammation, improve mitochondrial function, and regulate glucose metabolism. CBAP-1 has also been shown to have neuroprotective effects by reducing neuronal cell death and promoting neuronal survival.

Advantages and Limitations for Lab Experiments

CBAP-1 has several advantages as a research tool. It has a high degree of selectivity and potency, making it an ideal candidate for studying specific biological processes. CBAP-1 is also relatively stable and can be easily synthesized in large quantities. However, CBAP-1 has some limitations in lab experiments. It has poor solubility in water, which can limit its bioavailability. CBAP-1 also has a relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for CBAP-1 research. One potential area of focus is the development of CBAP-1 derivatives with improved solubility and bioavailability. Another potential area of focus is the study of CBAP-1 in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to elucidate the precise mechanisms of action of CBAP-1 and its potential applications in other diseases.

Synthesis Methods

The synthesis of CBAP-1 involves the reaction of 4-chlorobenzylamine with 4-fluorophenylacetic acid, followed by cyclization with phthalic anhydride. The resulting compound is then purified through recrystallization to obtain CBAP-1 in its pure form. The synthesis method has been optimized to produce high yields of CBAP-1 with high purity.

Scientific Research Applications

CBAP-1 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and epilepsy. In cancer research, CBAP-1 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, CBAP-1 has been shown to improve cognitive function by reducing amyloid-beta levels in the brain. In epilepsy research, CBAP-1 has been shown to reduce seizure frequency and severity.

properties

IUPAC Name

3-[(4-chlorophenyl)methylamino]-1-(4-fluorophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN2O2/c18-12-3-1-11(2-4-12)10-20-15-9-16(22)21(17(15)23)14-7-5-13(19)6-8-14/h1-8,15,20H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSJHOQPEROZCOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)F)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Chlorobenzyl)amino]-1-(4-fluorophenyl)pyrrolidine-2,5-dione

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